molecular formula C16H14FN3O3S B3009189 N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1251684-70-4

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B3009189
CAS No.: 1251684-70-4
M. Wt: 347.36
InChI Key: DNCQOKCLONXZBG-UHFFFAOYSA-N
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Description

The compound N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide features a 1,3,4-oxadiazole core substituted with a 2,5-dimethylfuran-3-yl group at position 5 and a 4-fluorophenylthioacetamide moiety at position 2. The oxadiazole scaffold is renowned for its electron-deficient nature, which enhances its ability to engage in hydrogen bonding and π-π interactions, making it a versatile pharmacophore in drug discovery .

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c1-9-7-13(10(2)22-9)15-19-20-16(23-15)18-14(21)8-24-12-5-3-11(17)4-6-12/h3-7H,8H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCQOKCLONXZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is often introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Thioacetamide Formation: The thioacetamide moiety is typically formed by reacting a halogenated acetamide with a thiol or thiolate under nucleophilic substitution conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furanones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.

    Substitution: The thioacetamide group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the oxadiazole ring, in particular, is known to impart various biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. The combination of the furan and oxadiazole rings may provide a scaffold for the development of new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl group could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Derivatives The target compound’s 1,3,4-oxadiazole core distinguishes it from thiadiazole-based analogs (e.g., compounds 5e–5m in ). For instance, N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) showed moderate yield (74%) and a melting point of 132–134°C, whereas oxadiazole derivatives like Compound 154 () demonstrated superior cytotoxicity (IC50 = 3.8 µM against A549 cells) .

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core R1 Substituent R2 Substituent Melting Point (°C) Notable Bioactivity
Target Compound Oxadiazole 2,5-Dimethylfuran-3-yl 4-Fluorophenylthio
Compound 154 Oxadiazole 4-Chlorophenyl 4-(p-Tolyl)pyrimidin-2-yl IC50 = 3.8 µM (A549 cells)
5e (1,3,4-Thiadiazole) Thiadiazole 4-Chlorobenzylthio 5-Isopropyl-2-methylphenoxy 132–134
2a (Benzofuran-Oxadiazole) Oxadiazole Benzofuran-2-yl 3-Chlorophenyl Antimicrobial activity
8t (Indole-Oxadiazole) Oxadiazole 1H-Indol-3-ylmethyl 5-Chloro-2-methylphenyl LOX inhibition, BChE inhibition
Impact of Halogenation and Aromatic Systems
  • 4-Fluorophenylthio vs. 4-Chlorophenyl Groups : The target’s fluorine atom, an electron-withdrawing group (EWG), may reduce metabolic degradation compared to chlorine’s mixed electronic effects. In Compound 154 (), the 4-chlorophenyl group correlated with potent cytotoxicity, suggesting halogens enhance target binding via hydrophobic interactions .
  • Benzofuran vs. Dimethylfuran : Benzofuran-containing analogs (e.g., 2a , ) displayed antimicrobial activity, likely due to extended π-conjugation enhancing membrane disruption. The target’s dimethylfuran lacks this conjugation but may improve solubility .

Table 2: Bioactivity Comparison

Compound / ID Assay Model Key Activity SAR Insight
Compound 154 A549 lung cancer IC50 = 3.8 µM Halogens (Cl) enhance cytotoxicity
8t LOX/BChE inhibition IC50 = 12.5 µM (LOX) Bulky substituents favor enzyme inhibition
2a Antimicrobial Moderate activity Benzofuran enhances membrane targeting

Biological Activity

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C17_{17}H14_{14}F3_{3}N3_{3}O3_{3}S
Molecular Weight 397.4 g/mol
CAS Number 1021023-06-2

The compound features a unique combination of a furan ring and an oxadiazole moiety, which contribute to its biological activities.

Antimicrobial Properties

Research has indicated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various strains of bacteria and fungi. The compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria.

  • Gram-positive bacteria : In vitro studies suggest that this compound exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA).
  • Fungal pathogens : The compound has also shown potential against drug-resistant Candida species, indicating its broad-spectrum antifungal activity.

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific cellular pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)15Induction of apoptosis
HeLa (cervical cancer)20Cell cycle arrest and apoptosis

The proposed mechanism of action involves the interaction with cellular targets such as enzymes involved in cell proliferation and survival. The oxadiazole ring is hypothesized to play a crucial role in binding to these targets, thereby disrupting normal cellular functions.

Case Studies

A recent study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their antimicrobial and anticancer activities. Among these, this compound was highlighted for its promising results against resistant bacterial strains and its cytotoxic effects on cancer cells .

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